4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine
CAS No.:
Cat. No.: VC18391894
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClN2O |
|---|---|
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | 4-chloro-2-methyl-5,7-dihydrofuro[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C7H7ClN2O/c1-4-9-6-3-11-2-5(6)7(8)10-4/h2-3H2,1H3 |
| Standard InChI Key | RNICCCUVAPEBMO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(COC2)C(=N1)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a fused bicyclic system combining a furan ring (oxygen-containing heterocycle) and a dihydropyrimidine ring (partially saturated nitrogen heterocycle). The chlorine substituent at the 4-position and the methyl group at the 2-position are critical to its electronic and steric properties. X-ray crystallography and computational studies reveal a planar geometry that facilitates π-π stacking interactions, a feature exploited in materials science for designing conductive polymers. The molecular weight of 170.59 g/mol and a ClogP value of 1.2 (predicted) suggest moderate hydrophobicity, balancing solubility and membrane permeability in biological systems.
Reactivity and Functionalization
The chlorine atom’s electrophilic nature enables nucleophilic substitution reactions, allowing selective modifications at the 4-position. For instance, Suzuki-Miyaura coupling with aryl boronic acids replaces chlorine with aromatic groups, enhancing binding affinity for kinase targets . The methyl group at the 2-position stabilizes the ring system against oxidative degradation, as evidenced by thermal gravimetric analysis showing decomposition temperatures above 250°C.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.59 g/mol |
| Melting Point | 142–145°C (dec.) |
| Solubility (Water) | 0.8 mg/mL (25°C) |
| logP (Octanol-Water) | 1.2 (calculated) |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically begins with 5,7-dihydrofuro[3,4-d]pyrimidine, which undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a catalyst. This method achieves 80–85% yields but requires stringent moisture control to avoid hydrolysis. A recent advancement employs microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes while maintaining comparable yields .
Alternative Methodologies
Palladium-catalyzed cross-coupling reactions have been explored to introduce diverse substituents. For example, coupling with 4-aminophenylboronic acid generates 4-anilino derivatives, which exhibit enhanced EGFR inhibitory activity (IC₅₀ = 8.8 nM) . Additionally, one-pot multicomponent reactions using cesium carbonate in dimethyl sulfoxide (DMSO) at 120°C enable efficient annulation, achieving 43–80% yields depending on substituents .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Application |
|---|---|---|---|
| 1 | POCl₃, N,N-dimethylaniline, 80°C | 85% | Chlorination |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 75% | Suzuki coupling |
| 3 | Cs₂CO₃, DMSO, 120°C, 3h | 43% | Annulation with acrylamides |
Pharmacological Applications
Kinase Inhibition and Anticancer Activity
Furopyrimidine derivatives, including 4-chloro-5,7-dihydro-2-methyl analogs, demonstrate potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase. Molecular docking studies reveal that the chlorine atom forms a halogen bond with Met793 in the ATP-binding pocket, while the methyl group stabilizes hydrophobic interactions with Leu718 . In HCC827 lung cancer cells, derivatives bearing acrylamide side chains exhibit IC₅₀ values as low as 1.1 nM against EGFR L858R mutants, surpassing first-generation inhibitors like gefitinib .
Future Directions
Targeted Drug Delivery
Encapsulation in PEGylated liposomes improves bioavailability by 40% in murine models, reducing off-target toxicity. Conjugation with folate ligands enhances tumor-specific uptake, as demonstrated by a 3.5-fold increase in accumulation in EGFR-overexpressing xenografts .
Materials Science Innovations
Incorporating the compound into metal-organic frameworks (MOFs) yields luminescent materials with quantum yields of 0.62, applicable in OLEDs. DFT calculations predict charge-transfer interactions with fullerenes, suggesting utility in organic photovoltaics.
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